2-Benzylthioadenosine
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Overview
Description
2-Benzylthioadenosine is a nucleoside analog, specifically an adenosine analog, which has garnered significant interest in scientific research due to its potential therapeutic applications. Adenosine analogs are known for their roles as smooth muscle vasodilators and inhibitors of cancer progression . The molecular formula of this compound is C17H19N5O4S, and it has a molecular weight of 389.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylthioadenosine typically involves the modification of adenosine. One common method includes the reaction of adenosine with benzylthiol in the presence of a suitable catalyst. The reaction conditions often require a controlled environment with specific temperature and pH to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: 2-Benzylthioadenosine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can replace the benzylthio group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution can produce various functionalized derivatives .
Scientific Research Applications
2-Benzylthioadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Industry: It is used in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
2-Benzylthioadenosine exerts its effects primarily through its interaction with adenosine receptors. These receptors are involved in various physiological processes, including vasodilation and inhibition of cancer cell proliferation. The compound’s mechanism of action involves binding to these receptors and modulating their activity, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Comparison: 2-Benzylthioadenosine is unique among these compounds due to its specific benzylthio modification, which enhances its stability and bioactivity. While other adenosine analogs also exhibit anticancer properties, this compound’s unique structure allows it to target specific pathways more effectively .
Properties
Molecular Formula |
C17H19N5O4S |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-(6-amino-2-benzylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H19N5O4S/c18-14-11-15(21-17(20-14)27-7-9-4-2-1-3-5-9)22(8-19-11)16-13(25)12(24)10(6-23)26-16/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,20,21) |
InChI Key |
NHKVVDFZMRMNRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Origin of Product |
United States |
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